Synthesis and Characterization of Tert-butyl 4-amino-3-methylbenzoate: A Technical Guide
Synthesis and Characterization of Tert-butyl 4-amino-3-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-amino-3-methylbenzoate, a key intermediate in pharmaceutical and materials science research. This document outlines a probable synthetic pathway, detailed experimental protocols, and expected characterization data.
Physicochemical Properties
Tert-butyl 4-amino-3-methylbenzoate is a substituted aromatic amine with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 934481-43-3 | [1] |
| Appearance | White to off-white crystalline solid (Expected) | [3] |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. | |
| Storage | 2-8°C, protected from light | [4] |
Synthetic Pathway and Experimental Protocols
The synthesis of tert-butyl 4-amino-3-methylbenzoate can be achieved through a two-step process starting from 3-methyl-4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by a Fischer-Speier esterification to form the tert-butyl ester.
Synthesis Workflow
Caption: Proposed two-step synthesis of tert-butyl 4-amino-3-methylbenzoate.
Step 1: Synthesis of 4-Amino-3-methylbenzoic acid
This procedure is based on the reduction of a nitrobenzoic acid derivative.[5]
Protocol:
-
To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).[5]
-
The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.[5]
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of Tert-butyl 4-amino-3-methylbenzoate
This protocol is an adaptation of the Fischer-Speier esterification method for similar aromatic acids.
Protocol:
-
Suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a mixture of tert-butanol (as both solvent and reactant) and an inert co-solvent such as toluene to aid in the removal of water.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure tert-butyl 4-amino-3-methylbenzoate.
Characterization Data (Expected)
The following table summarizes the expected characterization data for tert-butyl 4-amino-3-methylbenzoate based on the analysis of structurally similar compounds.[6][7][8]
| Technique | Expected Data |
| ¹H NMR | * δ (ppm) ~7.6-7.8 (d, 1H): Aromatic proton ortho to the ester group. |
-
δ (ppm) ~6.6-6.8 (d, 1H): Aromatic proton meta to the ester group.
-
δ (ppm) ~6.5-6.7 (s, 1H): Aromatic proton ortho to the amino group.
-
δ (ppm) ~3.5-4.5 (br s, 2H): Amine (-NH₂) protons.
-
δ (ppm) ~2.1-2.3 (s, 3H): Methyl (-CH₃) protons.
-
δ (ppm) ~1.5 (s, 9H): Tert-butyl (-C(CH₃)₃) protons. | | ¹³C NMR | * δ (ppm) ~166: Ester carbonyl carbon.
-
δ (ppm) ~145-150: Aromatic carbon attached to the amino group.
-
δ (ppm) ~120-135: Aromatic carbons.
-
δ (ppm) ~110-120: Aromatic carbons.
-
δ (ppm) ~80: Quaternary carbon of the tert-butyl group.
-
δ (ppm) ~28: Methyl carbons of the tert-butyl group.
-
δ (ppm) ~17: Methyl carbon on the aromatic ring. | | IR (Infrared Spectroscopy) | * ~3450-3350 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.
-
~2980-2850 cm⁻¹: C-H stretching of alkyl groups.
-
~1700 cm⁻¹: C=O stretching of the ester.
-
~1620 cm⁻¹: N-H bending of the primary amine.
-
~1250 cm⁻¹: C-O stretching of the ester. | | Mass Spectrometry (MS) | * [M]⁺: Expected molecular ion peak at m/z = 207.
-
[M-56]⁺: Fragment corresponding to the loss of isobutylene from the tert-butyl group. |
Troubleshooting and Optimization
The following diagram outlines potential issues and solutions for optimizing the synthesis of tert-butyl 4-amino-3-methylbenzoate.
Caption: Troubleshooting guide for the synthesis of tert-butyl 4-amino-3-methylbenzoate.
This technical guide provides a framework for the synthesis and characterization of tert-butyl 4-amino-3-methylbenzoate. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
- 1. Page loading... [guidechem.com]
- 2. tert-Butyl 4-amino-3-methylbenzoate – Biotuva Life Sciences [biotuva.com]
- 3. benchchem.com [benchchem.com]
- 4. Tert-butyl 4-amino-3-methylbenzoate|lookchem [lookchem.com]
- 5. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR [m.chemicalbook.com]
